![molecular formula C22H25N3O2S B4021761 1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021761.png)
1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
The study of pyrimidine derivatives and their analogues is significant due to their diverse biological activities and applications in pharmaceuticals. The compound , with its complex structure including pyrimidine and pyrrolidine rings, suggests potential interest in areas such as material science, organic synthesis, and possibly medicinal chemistry.
Synthesis Analysis
Compounds similar to the one described are typically synthesized through condensation reactions involving key precursors like thiobarbituric acid and various aldehydes or ketones in the presence of catalysts such as pyridine. For example, Abdullah M. Asiri and Salman A. Khan (2010) demonstrated the synthesis of a pyrimidine derivative through condensation, highlighting the methodology applicable for creating complex heterocyclic compounds (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through spectral analysis, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular geometry which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including cycloaddition, which can produce novel quinazoline derivatives with high regio- and stereoselectivity, as explored by M. Noguchi et al. (1990) (Noguchi et al., 1990). Such reactions are pivotal for the synthesis of pharmacologically relevant structures.
Propiedades
IUPAC Name |
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-6-14(3)25-21(27)19(20(26)23-22(25)28)12-17-11-15(4)24(16(17)5)18-9-7-13(2)8-10-18/h7-12,14H,6H2,1-5H3,(H,23,26,28)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUUOWUQNNUIOZ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



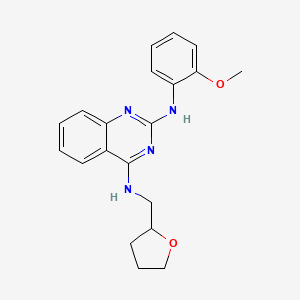
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![1-[(2-fluorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4021702.png)
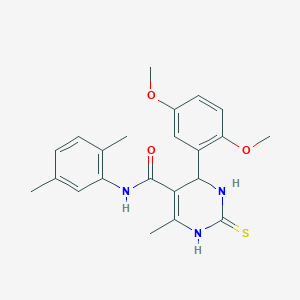
![1-(4-ethoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4021710.png)
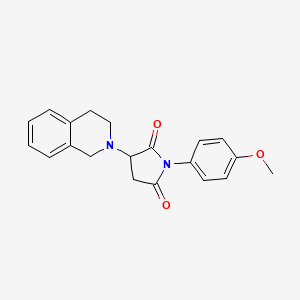
![N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4021728.png)
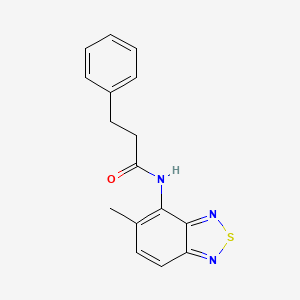
![N-(4-ethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4021737.png)
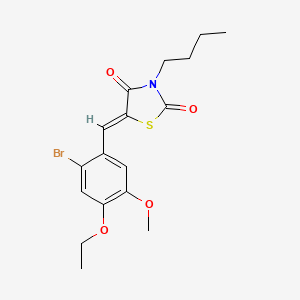
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4021757.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)